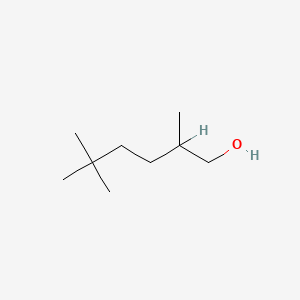![molecular formula C9H14O4 B3057910 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester CAS No. 86273-46-3](/img/structure/B3057910.png)
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Overview
Description
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester, also known by its CAS number 86273-46-3, is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . For a more detailed view of the molecular structure, you may refer to the MOL file (86273-46-3.mol) mentioned in the source .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 244.5±20.0 °C and a predicted density of 1.014±0.06 g/cm3 . It has a vapor pressure of 4.13Pa at 25℃ and a viscosity of 2.25mm2/s . Its water solubility is 18.4g/L at 20℃ .Scientific Research Applications
Cancer Chemoprevention
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 2-propenoic acid, shows promise as a cancer chemopreventive agent. Its ethyl ester variant has demonstrated the ability to prevent colon and tongue cancers in dietary feeding studies in rats. This compound is emerging as a potential chemopreventive drug for various types of cancer (Curini et al., 2006).
Polymer Applications
2-Ethylhexyl acrylate, a variant of 2-propenoic acid, is used in the production of acrylic esters. These esters are key components in manufacturing polymers for coatings, adhesives, elastomers, super absorbent polymers, and plastics. This underscores the versatility of 2-propenoic acid derivatives in the polymer industry (IARC, 1994).
Molecular Structure Studies
Studies on α-arylcinnamic acids, closely related to 2-propenoic acid, have provided insights into the molecular conformations of their esters. These findings are essential for understanding the structural properties of such compounds, which have implications in various fields of chemistry and material science (Stomberg et al., 2001).
Novel Synthesis Methods
Research on ethyl-2-(p-ethoxyphenyl) propenoate, another derivative, has led to the development of new synthesis routes. These methods are crucial for producing key intermediates for other chemicals, demonstrating the compound's significance in synthetic chemistry (Jianquan, 2007).
Spectroscopy and Material Analysis
Investigations into the spectral properties of 2-propenoic acid derivatives like 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester help in understanding their physical and chemical characteristics. This research is vital for applications in material science and spectroscopy (Todori et al., 1994).
UV Filter Application
Octocrylene, a compound of 2-propenoic acid, is used as an ultraviolet (UV) filter. Its application in sunscreens and cosmetic products is an example of how 2-propenoic acid derivatives are employed in everyday consumer products (Uter et al., 2017).
Synthesis of Stereomeric Compounds
Research on o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters, related to 2-propenoic acid, contributes to the understanding of the synthesis of stereomeric compounds. This knowledge is crucial for developing pharmaceuticals and other specialized chemicals (Felfoeldi et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm . The hazard statements associated with this compound are H412 (Harmful to aquatic life with long-lasting effects), H302 (Harmful if swallowed), and H317 (May cause an allergic skin reaction) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-(2-ethenoxyethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3-4H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQDYIVGXOEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
430466-69-6 | |
| Details | Compound: 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer | |
| Record name | 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430466-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90888672 | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
CAS RN |
86273-46-3 | |
| Record name | 2-(2′-Vinyloxyethoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(2-(ethenyloxy)ethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-](/img/structure/B3057830.png)










![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)